molecular formula C29H38FN5O5S B14857592 (2S,4R)-1-((R)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-3-(methylamino)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((R)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-3-(methylamino)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)pyrrolidine-2-carboxamide

Cat. No.: B14857592
M. Wt: 587.7 g/mol
InChI Key: PTPPMFQIIPBSRV-XBJMDHIQSA-N
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Description

1-fluoro-N-[(2R)-1-[(2S,4R)-4-hydroxy-2-{[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-N-[(2R)-1-[(2S,4R)-4-hydroxy-2-{[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide likely involves multiple steps, including the formation of the cyclopropane ring, introduction of the fluoro group, and coupling of various functional groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would be tailored to the specific functional groups involved.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.

Biology

In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids, and its potential effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fluorinated organic molecules or compounds with similar functional groups. Examples could be:

  • 1-fluoro-2,4-dinitrobenzene
  • 1-fluoro-3-nitrobenzene

Uniqueness

The uniqueness of 1-fluoro-N-[(2R)-1-[(2S,4R)-4-hydroxy-2-{[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide lies in its specific combination of functional groups and stereochemistry, which could confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H38FN5O5S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-3-(methylamino)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H38FN5O5S/c1-16-23(41-15-32-16)18-8-6-17(7-9-18)20(13-22(37)31-5)33-25(38)21-12-19(36)14-35(21)26(39)24(28(2,3)4)34-27(40)29(30)10-11-29/h6-9,15,19-21,24,36H,10-14H2,1-5H3,(H,31,37)(H,33,38)(H,34,40)/t19-,20+,21+,24+/m1/s1

InChI Key

PTPPMFQIIPBSRV-XBJMDHIQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)NC)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)NC)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O

Origin of Product

United States

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